Superior Anti-MRSA Potency: Lactonamycin vs. In-Class Alternative Lactonamycin Z
Lactonamycin demonstrates potent, quantifiable antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA) with a reported Minimum Inhibitory Concentration (MIC) range of 0.39–1.56 μg/mL [1]. In contrast, the structurally related analog lactonamycin Z exhibits only weak activity against Gram-positive bacteria in agar plate diffusion assays, failing to achieve comparable MIC values [2]. This direct comparison underscores that the presence and stereochemistry of the sugar moiety in lactonamycin are critical for maintaining high potency against MRSA.
| Evidence Dimension | Antibacterial activity against MRSA |
|---|---|
| Target Compound Data | MIC: 0.39–1.56 μg/mL |
| Comparator Or Baseline | Lactonamycin Z: weak activity (no quantifiable MIC) |
| Quantified Difference | Lactonamycin active; Lactonamycin Z weak/inactive |
| Conditions | Broth microdilution assay |
Why This Matters
This data provides a clear, quantitative justification for selecting lactonamycin over its closest analog for MRSA-focused research and development programs.
- [1] Matsumoto, N.; Tsuchida, T.; Maruyama, M.; Kinoshita, N.; Homma, Y.; Iinuma, H.; Sawa, T.; Hamada, M.; Takeuchi, T.; Heida, N.; Yoshioka, T. J. Antibiot. 1999, 52, 269–275. View Source
- [2] Holtzel, A.; Dieter, A.; Schmid, D. G.; Brown, R.; Goodfellow, M.; Beil, W.; Jung, G.; Fiedler, H. P. J. Antibiot. 2003, 56, 1058–1061. View Source
